ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
CAS No.:
Cat. No.: VC8495814
Molecular Formula: C17H15N3O5S
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O5S |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | ethyl 2-[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C17H15N3O5S/c1-2-25-14(22)7-10-9-26-17(18-10)19-13(21)8-20-15(23)11-5-3-4-6-12(11)16(20)24/h3-6,9H,2,7-8H2,1H3,(H,18,19,21) |
| Standard InChI Key | ORKAGAOGHWWOAW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate, reflects its multifunctional architecture. Key components include:
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A thiazole ring (1,3-thiazole) substituted at positions 2 and 4.
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At position 2: An acetamide group bearing a 1,3-dioxoisoindoline (phthalimide) moiety.
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At position 4: An ethyl acetate ester.
The molecular formula is C₁₇H₁₅N₃O₅S, with a molecular weight of 373.39 g/mol. The phthalimide segment contributes to redox modulation, while the thiazole core and ester groups influence solubility and metabolic stability .
Synthesis and Structural Elucidation
Synthetic Pathway
The synthesis involves sequential reactions to assemble the thiazole-phthalimide conjugate (Figure 1):
Step 1: Preparation of Ethyl 2-Aminothiazole-4-acetate
Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form ethyl 2-aminothiazole-4-carboxylate . Subsequent esterification or transesterification introduces the acetate group at position 4, yielding ethyl 2-aminothiazole-4-acetate.
Step 2: Synthesis of Phthalimidoacetyl Chloride
Phthalic anhydride reacts with glycine ethyl ester to form N,N-phthaloyl glycine, which is treated with thionyl chloride to generate the corresponding acid chloride .
Step 3: Coupling Reaction
The aminothiazole intermediate reacts with phthalimidoacetyl chloride via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide, DCC) in dichloromethane. The product is purified via recrystallization from chloroform .
Table 1: Key Synthetic Parameters
| Parameter | Value |
|---|---|
| Starting Material | Ethyl bromopyruvate, thiourea |
| Coupling Agent | DCC |
| Reaction Temperature | 45°C (2 h) → RT (overnight) |
| Yield | 72–85% |
Spectroscopic Characterization
FTIR Analysis
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3290 cm⁻¹: N–H stretch (amide).
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1733 cm⁻¹: Ester C=O stretch.
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1615 cm⁻¹: C=N stretch (thiazole).
¹H NMR (400 MHz, CD₃OD)
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δ 7.91–7.79 ppm (m, 4H): Aromatic protons (phthalimide).
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δ 4.60 ppm (d, J=8 Hz, 1H): Methine adjacent to phthalimide.
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δ 4.32 ppm (q, J=7.2 Hz, 2H): Ethyl ester (–OCH₂CH₃).
¹³C NMR
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 373.39 g/mol |
| Melting Point | 171–173°C |
| LogP (Predicted) | 2.1 |
| Solubility | DMSO > 10 mM |
The compound’s logP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its stability in DMSO aligns with in vitro assay compatibility .
Biological Activity and Mechanisms
Anticancer Activity
Table 3: Cytotoxicity Against Ovarian Cancer Cells
| Cell Line | IC₅₀ (µM) | Resistance Factor (RF) |
|---|---|---|
| A2780 (Parent) | 15.57 | — |
| A2780CISR (Resistant) | 11.52 | 0.74 |
Notably, the compound exhibited lower IC₅₀ in cisplatin-resistant cells (A2780CISR), suggesting a mechanism bypassing platinum-based resistance .
Molecular Docking Insights
Docking studies against EGFR (PDB: 1M17) revealed:
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Binding Affinity: –8.9 kcal/mol.
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Key Interactions: Hydrogen bonding with Thr766 and hydrophobic contacts with Leu694.
The phthalimide group occupies the ATP-binding pocket, while the thiazole ester enhances solubility for target engagement .
Therapeutic Implications
The dual antioxidant and anticancer activities position this compound as a lead for multidrug-resistant cancers. Its ability to maintain potency in resistant cell lines underscores potential in combinatorial regimens with cisplatin .
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